![molecular formula C16H14N4O4S2 B2985237 2-[(5-苯基-1,3,4-恶二唑-2-基)硫烷基]-N-(4-磺酰胺苯基)乙酰胺 CAS No. 511288-86-1](/img/structure/B2985237.png)

2-[(5-苯基-1,3,4-恶二唑-2-基)硫烷基]-N-(4-磺酰胺苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

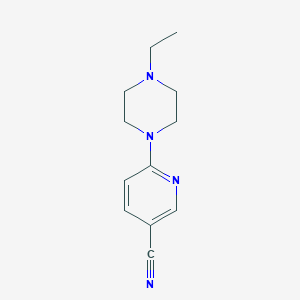

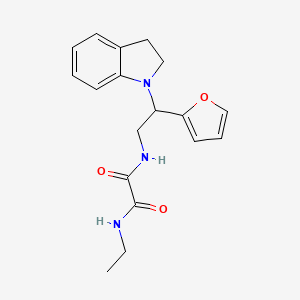

“2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide” is a compound that contains an oxadiazole ring. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, substituted phenyl [(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides were synthesized as alkaline phosphatase inhibitors . Phenyl acetic acid 1 through a series of reactions was converted into 5-benzyl-1,3,4-oxadiazole-2-thione 4 .Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The title compound, 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide, was prepared by the regioselective S-alkylation of 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione with 2-chloro-N-(pyrazin-2-yl)acetamide .科学研究应用

Antimicrobial Activity

The 1,3,4-oxadiazole derivatives, such as CHEMBL3402803, have been studied for their potential as antimicrobial agents. Research has shown that these compounds can be effective against a variety of bacterial strains, including Salmonella typhi , which is responsible for typhoid fever . The ability to inhibit the growth of harmful bacteria makes this class of compounds valuable for the development of new antibiotics.

Antifungal Properties

Similar to their antibacterial applications, 1,3,4-oxadiazole derivatives are also explored for their antifungal properties. They have been reported to possess activity against various fungal species, which could lead to the development of new antifungal medications for diseases caused by pathogenic fungi .

Anti-inflammatory Uses

The anti-inflammatory potential of CHEMBL3402803 is another area of interest. Compounds with 1,3,4-oxadiazole cores have been associated with reducing inflammation, making them candidates for treating inflammatory diseases .

Anticancer Research

CHEMBL3402803 may have applications in cancer research due to the presence of the 1,3,4-oxadiazole moiety. This structure has been linked to anticancer activity, and further research could lead to its use in cancer treatment protocols or as a chemotherapeutic agent .

Enzyme Inhibition

This compound has been synthesized as a potential inhibitor for enzymes like alkaline phosphatase. Enzyme inhibitors are crucial in the study of biochemical pathways and have therapeutic applications in various diseases, including metabolic disorders .

Energetic Materials Development

The structural features of CHEMBL3402803 make it a candidate for the synthesis of energetic ionic salts. These materials are of interest in the field of materials science for applications that require high-energy compounds, such as propellants and explosives .

Antiviral Potential

The oxadiazole ring in CHEMBL3402803 is a structure of interest in the development of antiviral drugs. Its potential to inhibit viral replication could be harnessed to treat viral infections, including emerging diseases .

Nematicidal Activity

Research into the nematicidal activity of 1,3,4-oxadiazole derivatives has shown that these compounds can be effective against nematodes. This application is particularly relevant in agriculture for the protection of crops from parasitic worms .

作用机制

属性

IUPAC Name |

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4S2/c17-26(22,23)13-8-6-12(7-9-13)18-14(21)10-25-16-20-19-15(24-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,21)(H2,17,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVWDSIDLCYMMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2985162.png)

![2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2985165.png)

![Tert-butyl 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2985169.png)

![3,3-dimethyl-N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}butanamide](/img/structure/B2985172.png)

![Methyl 1-[(4-bromophenyl)methyl]indole-3-carboxylate](/img/structure/B2985174.png)

![6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2985177.png)